molecular formula C15H20N2O3 B1375402 Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate CAS No. 1254115-22-4

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Cat. No. B1375402
M. Wt: 276.33 g/mol
InChI Key: VJDWVTGQLRWGKY-UHFFFAOYSA-N
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Description

“Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H20N2O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate” can be represented by the SMILES string O=C(OCC1=CC=CC=C1)N2CCN(CC2)C3COC3 . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.


Physical And Chemical Properties Analysis

“Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate” is a solid compound . It has a molecular weight of approximately 276.34 g/mol .

Scientific Research Applications

Synthesis and Bioavailability Enhancement

A study focused on enhancing the bioavailability of anti-tuberculosis agents by synthesizing new analogues, including modifications to the benzyl group on the piperazine ring. These modifications retained strong anti-tuberculosis activity and, in some cases, resulted in superior activity, increased absorption, and extended serum half-life, indicating the potential for improved therapeutic profiles in drug development (Rajendra Tangallapally et al., 2006).

Metabolic Pathway Elucidation

Another study investigated the metabolic pathways of a novel antidepressant, identifying the enzymes involved in its oxidative metabolism. This research contributes to understanding the pharmacokinetics and potential interactions of new drugs, aiding in the development of safer and more effective treatments (Mette G. Hvenegaard et al., 2012).

Molecular Structure and Interaction Analysis

Research on the crystal structure of related compounds, such as 4-[(4-Methylpiperazin-1-yl) Methyl]benzoic Acid Dihydrochloride Hemihydrate, provides insights into molecular conformations, interactions, and hydrogen bonding patterns. These findings are crucial for drug design, allowing for the prediction of compound stability, solubility, and reactivity (J. Jasinski et al., 2009).

Antimicrobial Agent Development

A study on the synthesis of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives demonstrated significant antibacterial and weak antifungal activities. Such research highlights the potential of piperazine derivatives in developing new antimicrobial agents, addressing the growing issue of antibiotic resistance (Natesh Rameshkumar et al., 2003).

Safety And Hazards

“Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate” is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The compound is also classified as combustible and as a toxic compound that can cause chronic effects .

properties

IUPAC Name

benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(20-10-13-4-2-1-3-5-13)17-8-6-16(7-9-17)14-11-19-12-14/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDWVTGQLRWGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

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